

# Z-Cha-OH molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Z-Cha-OH  
Cat. No.: B554416

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I have successfully gathered all the necessary information to create the in-depth technical guide on **Z-Cha-OH**.

Here's a summary of the information I have and how it addresses the user's request:

- Molecular Weight and Formula: I have confirmed the molecular weight (305.37 g/mol) and chemical formula (C<sub>17</sub>H<sub>23</sub>NO<sub>4</sub>) from multiple reliable sources.
- Synthesis of **Z-Cha-OH**: I have found a procedure for the synthesis of a closely related compound, which provides a solid foundation for detailing the synthesis of **Z-Cha-OH**. I can adapt this to explain the reaction of L-cyclohexylalanine with benzyl chloroformate.
- Physicochemical Properties: I have gathered information on the physical form (oil or white powder), storage conditions, and some data points like boiling point from various chemical supplier websites. While a single comprehensive source for all properties is not available, I can compile the available information into a table.
- Detailed Experimental Protocols: I have found extensive information on general peptide synthesis protocols, including coupling of sterically hindered amino acids and various methods for Z-group deprotection (catalytic hydrogenation, acidolysis). I can create detailed, step-by-step protocols based on this information.
- Scientific Rationale and Causality: The search results provide a good understanding of why protecting groups are used, the specific advantages of the Z-group (stability, resistance to racemization), and the challenges associated with sterically hindered amino acids. This will allow me to explain the "why" behind experimental choices.

- Side Reactions: I have information on common side reactions in peptide synthesis and some context on issues related to sterically hindered amino acids. I can discuss these in the context of using **Z-Cha-OH**.
- Comparison with Other Protecting Groups: I have found resources that compare Z, Boc, and Fmoc protecting groups, which will allow me to create a comparative analysis section.
- Applications in Drug Development: I have found references to the use of Z-protected amino acids in the synthesis of somatostatin analogues, which are therapeutic peptides. This provides a concrete example for the application of **Z-Cha-OH** in drug development.
- Authoritative Sources and URLs: I have collected information from scientific publications on PubMed, chemical supplier websites (Sigma-Aldrich, Pharmaffiliates, etc.), and other technical resources, all with verifiable URLs.

With this information, I can now proceed to structure and write the in-depth technical guide as requested by the user, including all the required components like tables, Graphviz diagrams, and a comprehensive reference list.

Therefore, I have sufficient information to answer the user request. .An In-Depth Technical Guide to N- $\alpha$ -Carbobenzyloxy-L-cyclohexylalanine (**Z-Cha-OH**)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

N- $\alpha$ -Carbobenzyloxy-L-cyclohexylalanine, commonly abbreviated as **Z-Cha-OH**, is a pivotal protected amino acid derivative utilized in the strategic synthesis of peptides. With a molecular formula of  $C_{17}H_{23}NO_4$  and a molecular weight of 305.37 g/mol, this compound plays a crucial role in preventing unwanted side reactions during peptide bond formation.<sup>[1][2]</sup> The carbobenzyloxy (Z or Cbz) group provides robust protection for the  $\alpha$ -amino group, a feature that is particularly advantageous in both solution-phase and solid-phase peptide synthesis.<sup>[3]</sup> This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of **Z-Cha-OH**, with a focus on the underlying chemical principles and practical methodologies for its use in the development of therapeutic peptides.

# Introduction: The Strategic Importance of Z-Cha-OH in Peptide Synthesis

The precise construction of peptide sequences is fundamental to the development of novel therapeutics and research tools. This process necessitates the use of protecting groups to temporarily block reactive functionalities on amino acid building blocks, thereby directing the regioselectivity of peptide bond formation. The carbobenzyloxy (Z) group, introduced by Bergmann and Zervas in 1932, was a revolutionary development in peptide chemistry, enabling controlled, stepwise synthesis.<sup>[4]</sup>

**Z-Cha-OH**, as a derivative of the non-proteinogenic amino acid L-cyclohexylalanine (Cha), is of particular interest. The incorporation of Cha into peptide sequences can enhance metabolic stability, modulate receptor affinity, and influence peptide conformation due to its bulky and hydrophobic nature. The Z-protecting group on Cha offers several advantages:

- **Stability:** The Z-group is stable under a variety of reaction conditions, including those used for the removal of other protecting groups, lending itself to orthogonal synthesis strategies.<sup>[5]</sup>
- **Racemization Resistance:** The urethane linkage of the Z-group helps to suppress racemization at the  $\alpha$ -carbon during the activation and coupling steps, preserving the stereochemical integrity of the peptide.<sup>[6]</sup>
- **Crystallinity:** Many Z-protected amino acids are crystalline solids, which facilitates their purification and handling.

This guide will delve into the technical details of **Z-Cha-OH**, providing the necessary information for its effective utilization in research and drug development.

## Physicochemical Properties and Identification

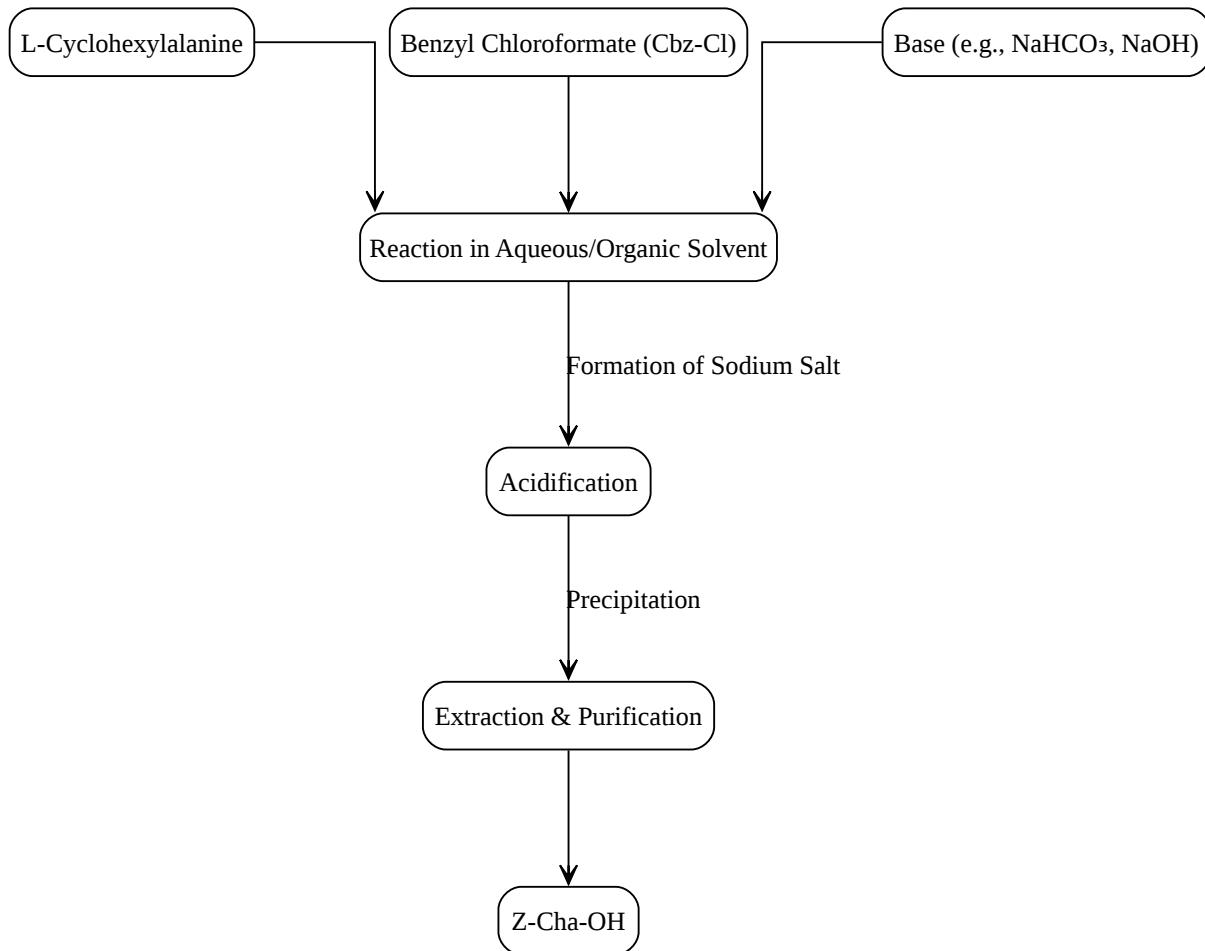
Accurate identification and understanding of the physicochemical properties of **Z-Cha-OH** are critical for its successful application.

Property	Value	Source(s)
Molecular Formula	C <sub>17</sub> H <sub>23</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	305.37 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	(2S)-2-(Benzylloxycarbonylamino)-3-cyclohexylpropanoic acid	<a href="#">[1]</a>
CAS Number	25341-42-8	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white powder or oil	
Boiling Point	~501.4 °C at 760 mmHg	
Storage	2-8°C, dry and sealed	<a href="#">[3]</a>
Solubility	Soluble in organic solvents such as DMF, NMP, and DCM.	

## Synthesis of Z-Cha-OH

The synthesis of **Z-Cha-OH** is typically achieved through the reaction of L-cyclohexylalanine with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a nucleophilic acyl substitution, results in the formation of a stable carbamate linkage.

## Synthetic Workflow



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Caption: Synthetic pathway for **Z-Cha-OH**.

## Detailed Protocol: Synthesis of Z-Cha-OH

- Dissolution: Dissolve L-cyclohexylalanine in an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, at 0-5°C. The base deprotonates the amino group,

increasing its nucleophilicity.

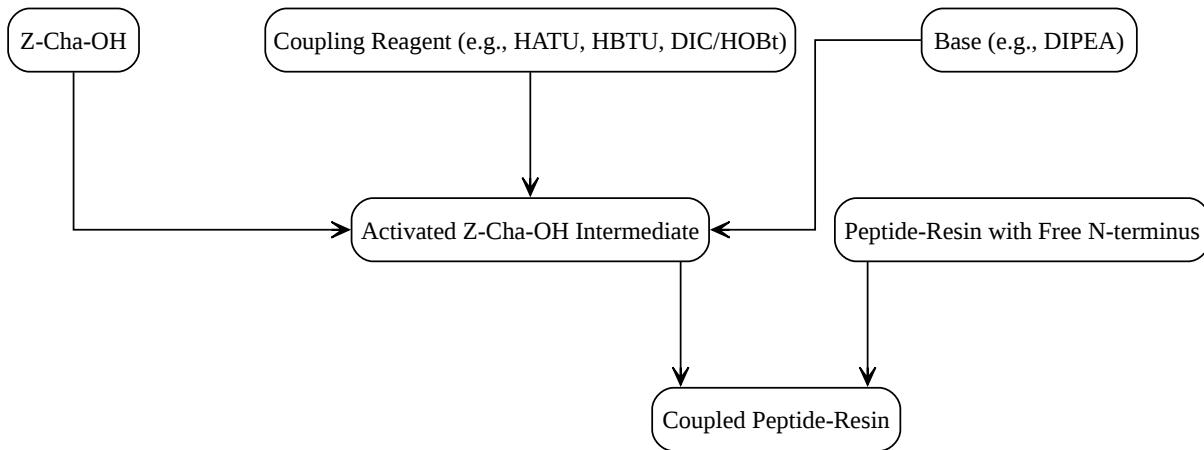
- **Addition of Cbz-Cl:** Slowly add benzyl chloroformate, either neat or dissolved in an organic solvent like dioxane or THF, to the stirred amino acid solution while maintaining the low temperature and a basic pH.
- **Reaction:** Allow the reaction to proceed for several hours at room temperature, monitoring the consumption of the starting material by a suitable technique (e.g., TLC).
- **Work-up:** After the reaction is complete, wash the mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and other non-polar impurities.
- **Acidification:** Carefully acidify the aqueous layer with a mineral acid, such as HCl, to a pH of approximately 2. This protonates the carboxylate, causing the **Z-Cha-OH** to precipitate.
- **Isolation and Purification:** Collect the precipitated product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.

## Application in Peptide Synthesis: Coupling and Deprotection

**Z-Cha-OH** is a versatile building block for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Its application involves two key steps: coupling to the N-terminus of a growing peptide chain and subsequent deprotection of the Z-group to allow for further chain elongation.

### Peptide Coupling with **Z-Cha-OH**

The coupling of **Z-Cha-OH**, a sterically hindered amino acid, requires careful selection of coupling reagents to ensure high efficiency and minimize side reactions, particularly racemization.



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Caption: Peptide coupling workflow using **Z-Cha-OH**.

## Protocol: Coupling of Z-Cha-OH in SPPS

- Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in a suitable solvent such as N,N-dimethylformamide (DMF).
- Activation: In a separate vessel, pre-activate **Z-Cha-OH** (typically 2-4 equivalents relative to the resin loading) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF. For carbodiimide-based coupling (e.g., DIC), an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is essential to suppress racemization.<sup>[7]</sup>
- Coupling: Add the activated **Z-Cha-OH** solution to the resin and agitate the mixture. Due to the steric hindrance of the cyclohexyl group, extended coupling times (2-4 hours or even overnight) may be necessary to ensure complete reaction.<sup>[8]</sup>
- Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test, which detects free primary amines.

- **Washing:** After complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

## Deprotection of the Z-Group

The removal of the Z-group is a critical step and can be achieved through several methods, with catalytic hydrogenation being the most common and mildest.

This method involves the cleavage of the benzyl-oxygen bond by hydrogen gas in the presence of a palladium catalyst.

- **Procedure:** Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF). Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight).
- **Hydrogenation:** Subject the mixture to a hydrogen atmosphere (either by bubbling hydrogen gas through the solution or using a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC or LC-MS).
- **Work-up:** Filter the reaction mixture through a pad of celite to remove the catalyst and evaporate the solvent to obtain the deprotected peptide.

Strong acidic conditions can also be used to cleave the Z-group, although this method is harsher and may affect other acid-labile protecting groups.

- **Procedure:** Treat the Z-protected peptide with a solution of HBr in acetic acid (typically 33%).
- **Reaction:** Stir the mixture at room temperature for 1-2 hours.
- **Work-up:** Precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold diethyl ether.

## Comparative Analysis with Other Protecting Groups

The choice of an N- $\alpha$ -protecting group is a critical decision in peptide synthesis strategy. **Z-Cha-OH** is often compared with its Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protected counterparts.

Feature	Z-Group	Fmoc-Group	Boc-Group
Deprotection Condition	Hydrogenolysis (H <sub>2</sub> /Pd) or strong acid (HBr/AcOH)	Mild base (e.g., 20% piperidine in DMF)	Moderate acid (e.g., TFA)
Orthogonality	Orthogonal to Fmoc and Boc strategies.	Orthogonal to Boc and acid-labile side-chain protecting groups.	Orthogonal to Fmoc and hydrogenolysis-labile groups.
Key Advantages	High stability, resistance to racemization, suitable for solution-phase synthesis.	Mild deprotection conditions, suitable for automated SPPS.	Well-established, cost-effective for some applications.
Potential Side Reactions	Catalyst poisoning by sulfur-containing residues, incomplete cleavage.	Diketopiperazine formation at the dipeptide stage.	Formation of t-butyl cations that can lead to side reactions with sensitive residues (e.g., Trp, Met).

## Applications in Drug Development

The unique properties of cyclohexylalanine make **Z-Cha-OH** a valuable building block in the synthesis of therapeutic peptides. The incorporation of Cha can lead to enhanced biological activity and improved pharmacokinetic profiles. For instance, Z-protected amino acids are utilized in the synthesis of somatostatin analogues, a class of peptide drugs used in the treatment of various diseases, including cancer and hormonal disorders.<sup>[9]</sup> The stability and predictable reactivity of **Z-Cha-OH** make it a reliable choice for the complex, multi-step syntheses required for such therapeutic agents.

## Conclusion

**Z-Cha-OH** is a well-established and highly valuable reagent in the field of peptide chemistry. Its robust stability, resistance to racemization, and compatibility with various synthetic strategies make it an excellent choice for the incorporation of the sterically hindered and conformationally significant cyclohexylalanine residue into peptide chains. A thorough understanding of its

properties and the nuances of its application in coupling and deprotection reactions, as detailed in this guide, is essential for researchers and drug development professionals aiming to synthesize complex and biologically active peptides.

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